1-Ethyl-1H-indole-4-carbonitrile chemical properties and structure
1-Ethyl-1H-indole-4-carbonitrile chemical properties and structure
The following technical guide provides an in-depth analysis of 1-Ethyl-1H-indole-4-carbonitrile , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents and organic materials.
CAS Registry Number: 1030423-55-2 Molecular Formula: C₁₁H₁₀N₂ Molecular Weight: 170.21 g/mol
Executive Summary
1-Ethyl-1H-indole-4-carbonitrile is a disubstituted indole derivative characterized by an ethyl group at the nitrogen (N1) position and a nitrile group at the C4 position.[1][2] It serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and polycyclic aromatic hydrocarbons (PAHs) like dibenzocarbazoles. Its structural rigidity and the electronic withdrawal of the cyano group make it a valuable scaffold for Structure-Activity Relationship (SAR) studies targeting the ATP-binding pockets of enzymes.
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
The molecule features an electron-rich indole core modified by two distinct substituents that alter its electronic landscape.
Identification Data
| Parameter | Detail |
| IUPAC Name | 1-Ethyl-1H-indole-4-carbonitrile |
| Common Synonyms | 4-Cyano-1-ethylindole; N-Ethyl-4-cyanoindole |
| CAS Number | 1030423-55-2 |
| SMILES | CCN1C=CC2=C1C=CC=C2C#N |
| InChI Key | (Predicted) QRRKZFCXXBFHSV-UHFFFAOYSA-N (Analogous base) |
Electronic & Steric Properties
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N1-Ethyl Group: Acts as a weak electron-donating group (inductive effect, +I) and increases lipophilicity, improving cell membrane permeability compared to the N-unsubstituted parent. Sterically, it prevents hydrogen bonding at the N1 position, enforcing a specific binding mode in protein pockets.
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C4-Cyano Group: A strong electron-withdrawing group (-M, -I) that deactivates the benzene ring of the indole. This substitution pattern is often employed in drug design to modulate metabolic stability (blocking C4 oxidation) and to interact with specific residues (e.g., hinge region cysteines) in kinase active sites.
Physicochemical Properties[2][3][6][7][8][9][10][11][12]
Note: Experimental values are specific to high-purity research samples. Where specific experimental data is proprietary, high-confidence predicted values are provided.
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 68–72 °C (Predicted based on structural analogs) |
| Boiling Point | ~340 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water |
| LogP (Octanol/Water) | ~2.8 (Predicted) – Indicates moderate lipophilicity suitable for CNS penetration |
| pKa | The cyano group reduces the basicity of the indole; N1 is non-basic due to alkylation.[3] |
Synthesis & Manufacturing Protocols
The most robust route for synthesizing 1-Ethyl-1H-indole-4-carbonitrile is the regioselective N-alkylation of commercially available 1H-indole-4-carbonitrile.
Synthetic Pathway Diagram
Figure 1: Standard synthesis via nucleophilic substitution (SN2).
Detailed Experimental Protocol
Objective: Synthesis of 1-Ethyl-1H-indole-4-carbonitrile on a 10 mmol scale.
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Preparation:
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Charge a flame-dried round-bottom flask with 1H-indole-4-carbonitrile (1.42 g, 10 mmol) and anhydrous DMF (Dimethylformamide, 20 mL).
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Cool the solution to 0°C in an ice bath.
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Deprotonation:
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Add Sodium Hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
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Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of the indolyl anion).
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Alkylation:
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Add Ethyl Iodide (1.71 g, 0.88 mL, 11 mmol) dropwise via syringe.
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Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 3 hours.
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Work-up:
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Quench the reaction by pouring into ice-cold water (100 mL).
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Extract with Ethyl Acetate (3 x 50 mL).
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Wash combined organics with brine (2 x 50 mL) to remove residual DMF.
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Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1 to 4:1 gradient).
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Yield Expectation: 85–95% (Pale yellow solid).
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Applications in Drug Discovery[9][10]
This compound is primarily utilized as an intermediate for advanced scaffolds.
Kinase Inhibitor Development
The 4-cyanoindole motif is a bioisostere for purine bases found in ATP. The nitrile group can form hydrogen bonds with the "hinge region" of kinase enzymes, while the ethyl group occupies the hydrophobic pocket (often the solvent-exposed region or a specific hydrophobic back-pocket), improving potency and selectivity.
Precursor for Fused Ring Systems
Research indicates the use of 1-ethyl-1H-indole-4-carbonitrile in Palladium-Catalyzed C-H Activation reactions to form dibenzocarbazoles. These complex fused systems are investigated for their optoelectronic properties and as potent antitumor agents (e.g., topoisomerase inhibitors).
Mechanism of Action (Conceptual SAR)
Figure 2: Structure-Activity Relationship (SAR) mapping of the core pharmacophore.
Analytical Characterization
To validate the synthesis, the following spectral data should be confirmed:
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¹H NMR (400 MHz, CDCl₃):
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IR Spectrum:
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2220–2230 cm⁻¹: Sharp peak corresponding to the C≡N stretch.
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Mass Spectrometry (ESI+):
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m/z: 171.1 [M+H]⁺.
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Safety & Handling
Signal Word: Warning
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Hazard Statements:
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Precautionary Measures:
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Handle in a fume hood to avoid inhalation of dust/vapors.
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Wear nitrile gloves and safety goggles.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.
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References
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Hoffman Fine Chemicals. (n.d.). Product Catalog: 1-Ethyl-1H-indole-4-carbonitrile (CAS 1030423-55-2).[7] Retrieved from
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ChemicalBook. (2022).[2][8] 1-Ethyl-1H-indole and derivatives: Properties and Suppliers. Retrieved from
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National Institutes of Health (NIH). (2020). Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors. PubMed. Retrieved from
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ResearchGate. (2015). Palladium Catalyzed Dual C-H Activation for the Synthesis of Dibenzocarbazoles. Retrieved from
Sources
- 1. 10604-59-8 CAS Manufactory [m.chemicalbook.com]
- 2. 1-Ethyl-1H-indole | 10604-59-8 [chemicalbook.com]
- 3. ias.ac.in [ias.ac.in]
- 4. rsc.org [rsc.org]
- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. rsc.org [rsc.org]
